(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an epoxide, under basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Introduction of the Fluoro-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the fluoro-methylphenyl group is attached to the thiazepane-furan intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with various biomolecules, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound’s unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents, due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The furan and thiazepane rings could facilitate binding to biological targets, while the fluoro-methylphenyl group might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)amine: Similar structure but with an amine group.
Uniqueness
The uniqueness of (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a furan ring and a thiazepane ring in the same molecule is relatively rare and can lead to unique reactivity and interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-12-4-5-13(11-14(12)18)17(20)19-7-6-16(22-10-8-19)15-3-2-9-21-15/h2-5,9,11,16H,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYUIDYBSDGPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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